(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine
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Overview
Description
(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine is a compound of significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-difluorophenylacetic acid with appropriate amine precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process, ensuring consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce a range of difluorophenyl derivatives.
Scientific Research Applications
(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine involves its interaction with molecular targets and pathways within biological systems. The difluorophenyl group can influence the compound’s binding affinity and specificity for certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in its overall structure and applications.
(2S)-2-Amino-2-(2,6-difluorophenyl)pentanoic acid: Another compound with a difluorophenyl group, used in different chemical and biological contexts.
Uniqueness
(2S)-1-(2,6-Difluorophenyl)-N-methylpropan-2-amine is unique due to its specific structural configuration and the presence of the difluorophenyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields highlight its significance.
Properties
IUPAC Name |
(2S)-1-(2,6-difluorophenyl)-N-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(13-2)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLOLPXIZDXGPP-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1F)F)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC=C1F)F)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247088-08-8 |
Source
|
Record name | [(2S)-1-(2,6-difluorophenyl)propan-2-yl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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